molecular formula C20H23ClN2O2 B2398868 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 2034251-89-1

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2398868
CAS No.: 2034251-89-1
M. Wt: 358.87
InChI Key: SAUOJZRTMJRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a piperidine scaffold, a common structural motif in pharmaceuticals, which is ether-linked to a 3-chloropyridin-4-yl group. This specific molecular architecture is frequently investigated for its potential to interact with enzyme active sites and cellular receptors . Researchers may explore this compound as a potential kinase inhibitor, given that piperidine-containing scaffolds are well-represented in the development of inhibitors for kinases such as Protein Kinase B (Akt) and other members of the AGC kinase family . Its structure suggests potential utility as a key intermediate or a novel chemical entity in programs aimed at oncology, signal transduction, and cellular proliferation studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUOJZRTMJRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chloropyridinyl Group: The piperidine ring is then reacted with 3-chloropyridine under suitable conditions to introduce the chloropyridinyl group.

    Attachment of the Phenylbutanone Moiety: Finally, the phenylbutanone moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloropyridinyl group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Derivatives

Compound of Interest vs. MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

Property Target Compound MK45 ()
Core Structure Piperidine Piperazine
Pyridine Substituent 3-Chloro-4-oxy 3-Chloro-5-(trifluoromethyl)-2-yl
Aromatic Group Phenyl Thiophene
Key Features - Chloropyridine enhances electrophilicity. - Trifluoromethyl increases lipophilicity.
- Piperidine offers moderate flexibility. - Thiophene introduces π-stacking potential.

The thiophene group in MK45 may enhance π-π stacking compared to the phenyl group in the target compound, influencing binding affinity .

Spirocyclic Analog: DO5 Ligand ()

Compound of Interest vs. (2R,3R)-2-(4-chlorophenyl)-3-hydroxy-1-spiro[1,3-benzodioxole-2,4'-piperidine]-1'-yl-butan-1-one

Property Target Compound DO5 Ligand ()
Core Structure Piperidine with pyridinyloxy Spiro[piperidine-benzodioxole]
Substituents 3-Chloropyridinyloxy, phenylbutanone 4-Chlorophenyl, hydroxy, benzodioxole
Chirality Not specified Two chiral centers (2R,3R)
Key Features - Linear piperidine-pyridine linkage. - Spiro structure imposes rigidity.
- Moderate conformational flexibility. - Benzodioxole enhances metabolic stability.

The spirocyclic architecture of DO5 likely restricts conformational freedom compared to the target compound’s linear piperidine-pyridine system. The hydroxy group in DO5 may participate in hydrogen bonding, while the benzodioxole ring could improve oral bioavailability .

Fused Heterocyclic Systems: Pyrazolo-Triazine/Tetrazine Derivatives (Evidences 3–5)

Compound of Interest vs. Pyrazolo[3,4-e]-1,2,4-triazine Derivatives

Property Target Compound Pyrazolo-Triazine (–5)
Core Structure Piperidine-pyridine Fused pyrazole-triazine/tetrazine
Functional Groups Chloropyridine, phenylbutanone Amino, oxo, aryl substituents
Synthesis Complexity Moderate (single heterocycle) High (multi-step fusion and substitution)
Potential Applications Kinase inhibition Enzyme inhibition (e.g., xanthine oxidase)

The pyrazolo-triazine/tetrazine systems exhibit greater molecular complexity and electron-deficient cores, which may enhance interactions with enzymes like xanthine oxidase. However, the target compound’s simpler piperidine-pyridine scaffold offers synthetic accessibility and tunability for lead optimization .

Key Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The target compound’s piperidine core allows for conformational adaptability, whereas spirocyclic (DO5) and fused heterocyclic systems prioritize target selectivity through rigidity .
  • Synthetic Feasibility: Piperidine-based derivatives are generally more straightforward to synthesize compared to fused heterocycles, which require selective hydrazinolysis and cyclization steps .

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure characterized by a piperidine ring, a chloropyridine moiety, and a phenylbutanone framework. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potentials, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is C19H21ClN2O3, with a molecular weight of 360.84 g/mol. The presence of the chloropyridine group is particularly noteworthy as it is associated with various bioactive compounds, suggesting potential interactions with neurotransmitter systems and enzymes in the central nervous system .

The biological activity of this compound is thought to stem from its ability to interact with specific receptors and enzymes. Research indicates that it may influence neurotransmitter pathways, which could be beneficial in treating neurodegenerative diseases and other conditions related to neurotransmission . The exact mechanisms require further elucidation through detailed biochemical studies.

Antitumor Activity

Preliminary studies have indicated that compounds structurally related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one exhibit significant antitumor properties. For instance, derivatives containing similar chloropyridine structures have shown potent activity against various cancer cell lines, including gastric cancer .

Neuropharmacological Effects

Given its structural components, this compound may also exhibit neuropharmacological effects. The binding affinity to certain receptors suggests potential applications in treating conditions like anxiety and depression. Ongoing research aims to clarify these effects through in vivo studies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one:

Compound NameDescriptionBiological Activity
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneAnticancer propertiesSignificant antiproliferative effects against cancer cells
(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneStructural similarityPotential for targeted cancer therapies
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateDistinct chemical propertiesInvestigated for various biological activities

Case Studies

Several case studies have explored the effects of related compounds on cancer cell lines:

  • Antiproliferative Assays : A study evaluating chloropyridine derivatives found that certain compounds exhibited IC50 values lower than established chemotherapy agents, indicating their potential as effective anticancer agents .
  • Receptor Binding Studies : Molecular docking simulations have shown that these compounds can effectively bind to target receptors involved in neuropharmacology, suggesting therapeutic applications in neurological disorders .

Q & A

Q. What are the critical steps in synthesizing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1: Formation of the piperidine-chloropyridine ether linkage via nucleophilic aromatic substitution, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity .
  • Step 2: Coupling the piperidine intermediate with a phenylbutanone moiety using catalytic agents like Pd(OAc)₂ or CuI under inert conditions .
  • Optimization: Reaction yields (70–85%) depend on solvent choice, catalyst loading (5–10 mol%), and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy: ¹H/¹³C NMR resolves piperidine ring conformations and aromatic proton environments (e.g., δ 7.2–8.1 ppm for chloropyridine protons) .
  • X-ray Crystallography: Determines spatial arrangement of the chlorophenyl and piperidine groups, confirming bond angles (e.g., C-O-C ~120°) and torsional strain .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₀H₂₂ClN₂O₂) with <2 ppm error .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

  • HPLC Analysis: Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Accelerated Stability Studies: Store at 4°C in amber vials under nitrogen; monitor degradation via TLC over 6 months to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What computational methods are recommended to predict this compound’s biological targets and structure-activity relationships (SAR)?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs, focusing on piperidine’s role in target affinity .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate substituent effects (e.g., chloro vs. fluoro) with activity .
  • Contradiction Resolution: If experimental IC₅₀ values conflict with predictions, re-evaluate force field parameters or solvation models (e.g., implicit vs. explicit water) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Assay Standardization: Validate cell-based assays (e.g., HEK293 or CHO-K1) with positive controls (e.g., known kinase inhibitors) to minimize batch variability .
  • Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in buffer pH or serum protein binding .

Q. What experimental strategies elucidate the mechanism of action for this compound in enzyme inhibition?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐₙ/kₒff) to purified enzymes like acetylcholinesterase or cytochrome P450 isoforms .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis Studies: Introduce point mutations (e.g., Ala scanning) in enzyme active sites to identify critical residues for compound interaction .

Q. How do structural modifications (e.g., replacing chloro with bromo) impact pharmacological properties?

  • Synthetic Analogs: Compare logD (lipophilicity) and metabolic stability (microsomal t₁/₂) of halogen-substituted derivatives (Table 1) .
Substituent logD (pH 7.4) Microsomal t₁/₂ (min)
3-Cl2.845
3-Br3.132
3-F2.358
  • Impact: Bromo analogs show higher lipophilicity but faster hepatic clearance due to increased CYP450 metabolism .

Q. What strategies mitigate off-target effects observed in in vivo studies?

  • Proteome Profiling: Use affinity-based chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets .
  • Prodrug Design: Mask reactive groups (e.g., esterify the ketone) to reduce non-specific binding until activation at the target site .

Data Analysis & Validation

Q. How should researchers address contradictions between computational predictions and experimental binding data?

  • Force Field Refinement: Adjust partial charges or torsional parameters in molecular dynamics simulations to better reflect experimental IC₅₀ values .
  • Crystal Structure Validation: Solve co-crystal structures of the compound bound to its target to identify unaccounted water-mediated interactions .

Q. What statistical methods are appropriate for analyzing dose-response curves in functional assays?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
  • Error Propagation: Apply Monte Carlo simulations to estimate confidence intervals for parameters like Kᵢ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.